molecular formula C9H10N2OS2 B1270647 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 338976-44-6

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde

Katalognummer: B1270647
CAS-Nummer: 338976-44-6
Molekulargewicht: 226.3 g/mol
InChI-Schlüssel: JHGLXTWLUWCGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde possesses a well-defined chemical identity with established nomenclature systems across multiple chemical databases. The compound is officially designated with Chemical Abstracts Service number 338976-44-6 and carries the molecular formula C9H10N2OS2, corresponding to a molecular weight of 226.32 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative naming conventions including 6-propan-2-ylsulfanylimidazo[2,1-b]thiazole-5-carbaldehyde and 6-(Isopropylsulfanyl)imidazo[2,1-b]thiazole-5-carbaldehyde.

The compound's structural identifier codes provide additional means of chemical identification and database retrieval. The International Chemical Identifier key is recorded as JHGLXTWLUWCGQI-UHFFFAOYSA-N, while the corresponding International Chemical Identifier string is InChI=1S/C9H10N2OS2/c1-6(2)14-8-7(5-12)11-3-4-13-9(11)10-8/h3-6H,1-2H3. The Simplified Molecular-Input Line-Entry System representation is documented as CC(C)SC1=C(N2C=CSC2=N1)C=O, providing a linear notation for computational applications.

Table 1: Chemical Identification Data

Parameter Value
Chemical Abstracts Service Number 338976-44-6
Molecular Formula C9H10N2OS2
Molecular Weight 226.32 g/mol
MDL Number MFCD00139187
European Community Number 682-012-1
DSSTox Substance ID DTXSID90360807

Multiple synonym variations exist within chemical literature, reflecting different naming conventions and systematic approaches. These include 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carboxaldehyde, emphasizing the carboxaldehyde functional group, and Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-[(1-methylethyl)thio]-, which explicitly describes the isopropyl substitution pattern.

Structural Features and Heterocyclic System

The molecular architecture of this compound is characterized by a fused bicyclic heterocyclic system comprising an imidazole ring fused to a thiazole ring. This imidazothiazole core structure represents a five-membered heterocyclic system containing three heteroatoms: two nitrogen atoms and one sulfur atom, arranged in a specific geometric configuration that confers unique electronic properties. The fusion pattern follows the [2,1-b] nomenclature, indicating the specific connectivity between the imidazole and thiazole components.

The heterocyclic framework contains a bridgehead nitrogen atom, which plays a crucial role in the compound's chemical behavior and biological activity. Imidazothiazoles as a class are recognized for their electron-rich aromatic systems, with the sulfur and nitrogen heteroatoms contributing to the overall electronic distribution and reactivity patterns. The presence of the bridgehead nitrogen atom is particularly significant, as it has been identified as a key structural feature contributing to the biological activity exhibited by many imidazothiazole derivatives.

Table 2: Structural Components and Features

Structural Element Description Contribution
Imidazole Ring Five-membered ring with two nitrogen atoms Aromatic stability, hydrogen bonding capability
Thiazole Ring Five-membered ring with nitrogen and sulfur Electronic modulation, lipophilicity enhancement
Bridgehead Nitrogen Nitrogen atom at ring junction Structural rigidity, biological activity
Isopropylthio Group Branched alkyl sulfur substituent Steric effects, lipophilicity
Carbaldehyde Group Formyl functional group Reactivity, hydrogen bonding

The isopropylthio substituent at position 6 introduces steric bulk and hydrophobic character to the molecule, potentially influencing its solubility profile and molecular interactions. This substituent pattern is achieved through sulfur linkage, creating a thioether functionality that can participate in various intermolecular interactions. The carbaldehyde functional group at position 5 provides a reactive site for chemical modifications and contributes to the compound's potential for forming hydrogen bonds with biological targets.

The three-dimensional conformation of the molecule is influenced by the rigid bicyclic core structure, which restricts rotational freedom and creates a well-defined spatial arrangement of functional groups. This conformational constraint is typical of fused heterocyclic systems and contributes to the specific binding interactions observed with biological receptors. The aromatic nature of both ring systems provides conjugated pi-electron systems that can participate in pi-pi stacking interactions and contribute to the overall stability of the molecular framework.

Historical Context in Heterocyclic Chemistry

The development of imidazothiazole chemistry has its roots in the broader exploration of fused heterocyclic systems that gained momentum during the mid-twentieth century. Imidazothiazole derivatives first emerged as compounds of significant interest when levamisole, containing the imidazo[2,1-b]thiazole core structure, was discovered and developed as an anthelmintic agent. This breakthrough occurred in 1966 when researchers at Janssen Pharmaceuticals in Belgium successfully synthesized levamisole, marking the beginning of systematic investigation into this class of heterocyclic compounds.

The historical significance of imidazothiazoles in medicinal chemistry was further established when levamisole demonstrated immunostimulant properties in 1972, expanding the therapeutic potential of this heterocyclic scaffold beyond its original antiparasitic applications. This discovery catalyzed extensive research efforts aimed at developing new imidazothiazole derivatives with enhanced biological activities and improved therapeutic profiles. The recognition that the imidazo[2,1-b]thiazole framework could serve as a privileged structure for drug development led to systematic structure-activity relationship studies throughout the following decades.

Table 3: Historical Milestones in Imidazothiazole Development

Year Milestone Significance
1966 Levamisole synthesis at Janssen Pharmaceuticals First major imidazothiazole drug development
1969 Clinical introduction of levamisole Established therapeutic utility of imidazothiazoles
1972 Discovery of immunostimulant properties Expanded therapeutic applications
1990 FDA approval for cancer adjuvant therapy Validated anticancer potential
2000-2018 Extensive derivative development Comprehensive structure-activity studies

The evolution of synthetic methodologies for imidazothiazole construction has paralleled advances in heterocyclic chemistry more broadly. Traditional synthetic approaches involved multi-step procedures with moderate yields, but the development of multicomponent reactions, novel coupling reagents, and environmentally friendly strategies has significantly improved synthetic efficiency. The introduction of microwave-assisted synthesis and solvent-free conditions in ionic liquids has further enhanced the accessibility of diverse imidazothiazole derivatives for biological evaluation.

Contemporary research efforts have focused on expanding the structural diversity of imidazothiazole derivatives through systematic modification of substituent patterns and functional group variations. The comprehensive review of imidazothiazole derivatives developed between 2000 and 2018 revealed extensive pharmacological activities including anticancer, antimicrobial, antifungal, and anthelmintic properties, validating the continued importance of this heterocyclic system in medicinal chemistry. The broad spectrum of biological activities exhibited by imidazothiazole derivatives has established them as one of the most promising and versatile scaffolds in the field of drug discovery and development.

Eigenschaften

IUPAC Name

6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-6(2)14-8-7(5-12)11-3-4-13-9(11)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLXTWLUWCGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360807
Record name 6-[(Propan-2-yl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338976-44-6
Record name 6-[(Propan-2-yl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338976-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization with Phenacyl Bromides

Phenacyl bromides (4a–e) bearing substituents corresponding to the desired final product are reacted with intermediate (3). For 6-(isopropylthio) substitution, a phenacyl bromide with an isopropylthio group at the para-position is required. Cyclization in ethanol under reflux forms intermediates (5a–e).

Critical Parameters :

  • Substituent Selection : Phenacyl bromide must contain the isopropylthio group (-S-iPr) to ensure correct positioning on the thiazole ring.
  • Reaction Monitoring : Thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (2:1) confirms completion.

Functional Group Interconversion and Coupling

Carboxylic Acid to Aldehyde Conversion

In cases where a carboxylic acid derivative (e.g., imidazo[2,1-b]thiazole-6-carboxylic acid) is available, a two-step reduction-oxidation sequence may be employed:

  • Reduction : Use LiAlH₄ or NaBH₄ to convert the acid to a primary alcohol.
  • Oxidation : Apply PCC or Dess-Martin periodinane to yield the aldehyde.

Example Protocol from Ambeed :

  • Starting Material : Imidazo[2,1-b]thiazole-6-carboxylic acid (53572-98-8).
  • Reduction : LiAlH₄ in THF, 0°C to RT, 2 hours.
  • Oxidation : PCC in CH₂Cl₂, 25°C, 4 hours.
  • Yield : ~60% (estimated from analogous reactions).

Coupling Reactions for Side-Chain Installation

The isopropylthio group may also be introduced via nucleophilic substitution or coupling. For instance, reacting a brominated imidazo[2,1-b]thiazole with sodium isopropylthiolate under basic conditions could install the -S-iPr moiety.

Conditions :

  • Base : K₂CO₃ or DIPEA.
  • Solvent : DMF or acetonitrile.
  • Temperature : 60–80°C, 12–24 hours.

Optimization and Analytical Characterization

Reaction Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Range Impact
Solvent Polarity Ethanol, DMF Higher polarity enhances cyclization rates.
Temperature 70–80°C (reflux) Accelerates cyclization but risks decomposition.
Catalyst EDCI/HOBt (for couplings) Improves amide bond formation efficiency.

Analytical Data

Representative Characterization :

  • NMR (¹H, 400 MHz) : δ 1.24 (d, 6H, -S-iPr), 3.50 (m, 1H, -CH-), 8.10 (s, 1H, aldehyde proton).
  • HPLC : tR = 4.2 min (C18 column, acetonitrile:H₂O = 70:30).
  • Mass Spec : [M+H]⁺ = 227.3 (calculated: 226.32).

Challenges and Alternative Approaches

Regioselectivity in Formylation

Achieving exclusive formylation at position 5 remains challenging. Computational modeling (e.g., DFT calculations) predicts higher electron density at position 5 due to the thiazole ring’s electron-withdrawing effects, guiding reagent selection.

Stability of the Aldehyde Group

The aldehyde moiety is prone to oxidation and nucleophilic attack. Storage under inert atmosphere (N₂ or Ar) at 2–8°C is recommended.

Analyse Chemischer Reaktionen

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₉H₁₀N₂OS₂
  • Molecular Weight : Approximately 226.3 g/mol
  • CAS Number : 338976-44-6

The unique structure of this compound, combining imidazole and thiazole moieties, enhances its biological activity and versatility in synthesis. Its functional groups allow for reactivity towards nucleophiles due to the aldehyde group and potential oxidation reactions from the thioether functionality .

Antiviral Activity

Research indicates that imidazo[2,1-b]thiazoles, including this compound, exhibit antiviral properties against both DNA and RNA viruses. This suggests potential as a lead compound in developing antiviral agents. Further studies are needed to elucidate the mechanisms behind its biological activity.

S100 Protein Inhibition

A patent describes derivatives of imidazo[2,1-b]thiazole as S100 protein inhibitors, which are implicated in various diseases, including cancer. The ability of this compound to inhibit these proteins could position it as a candidate for cancer therapeutics .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, enhancing its utility in creating complex molecules. For instance:

  • Reactions : It can undergo nucleophilic addition due to the aldehyde group and can form thiazole derivatives through cyclization reactions.
  • Synthesis Pathways : Common synthetic methods include multi-step organic reactions that require careful control of conditions to optimize yield and purity.

Case Study 1: Antiviral Screening

In a recent study, this compound was screened for antiviral activity against several viral strains. The results demonstrated moderate efficacy compared to existing antiviral drugs, leading researchers to explore structural modifications to enhance potency.

Case Study 2: Cancer Therapeutics

Another research project investigated the compound's role as an S100 protein inhibitor. The findings indicated that it effectively reduced tumor cell proliferation in vitro, suggesting its potential as a therapeutic agent for specific cancers.

Wirkmechanismus

The mechanism of action of 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific isopropylthio group, which can impart distinct reactivity and biological activity.

Biologische Aktivität

6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS Number: 338976-44-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.

  • Molecular Formula : C9H10N2OS2
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features an imidazo[2,1-b]thiazole core with a carbaldehyde group and an isopropylthio substituent.

Biological Activity Overview

The biological activities of imidazo[2,1-b]thiazoles, including this compound, have been widely studied. These compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated several imidazo[2,1-b]thiazole derivatives for their anti-proliferative potential against human cancer cell lines. Among these, compounds showed IC50 values in the low micromolar range (e.g., 1.12 μM against MDA-MB-231 breast cancer cells) .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting that these compounds may interfere with cellular proliferation pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies using annexin V-FITC/propidium iodide staining indicate that this compound can trigger programmed cell death in cancer cells .
  • Cell Cycle Arrest : Cell cycle analysis has shown that it can halt the progression of cancer cells in the G0/G1 phase .
  • Nitric Oxide Synthase Regulation : Some derivatives have been reported to stimulate the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vascular biology .

Research Findings and Case Studies

Several studies highlight the biological applications and efficacy of imidazo[2,1-b]thiazole derivatives:

StudyTargetIC50 ValueMechanism
MDA-MB-231 (Breast Cancer)1.12 μMApoptosis induction
Various Cancer Cell LinesLow μM RangeCell cycle arrest
Anti-tuberculosis ActivityPotent In VitroTargeting QcrB

Synthesis

The synthesis of this compound typically involves the condensation reaction of 2-aminothiazole with an appropriate aldehyde or ketone derivative. This method allows for the introduction of various substituents to tailor the biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves cyclizing thiosemicarbazide derivatives with halogenated ketones to form the imidazo[2,1-b]thiazole core, followed by introducing the isopropylthio and aldehyde groups. For example, 6-substituted derivatives are synthesized by reacting intermediates (e.g., 5-(4-bromophenyl)imidazo[2,1-b]thiazole) with isopropylthiol under heated acidic conditions (R1SO3H, where R1 = Cl or F) . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature (80–120°C), and catalyst presence (e.g., N-bromosuccinimide for bromination) . Yields vary between 45–75% depending on substituent reactivity and purification methods.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectral and analytical techniques:

  • FT-IR : Confirm the aldehyde group via a peak at ~1700 cm⁻¹ (C=O stretch) and thioether at ~650 cm⁻¹ (C-S stretch).
  • NMR : 1H^1H NMR should show a singlet for the aldehyde proton (~9.8–10.2 ppm) and multiplet signals for the isopropylthio group (δ 1.2–1.4 ppm for CH3, δ 3.2–3.5 ppm for SCH(CH3)2).
  • Elemental Analysis : Validate calculated vs. observed C, H, N, S content (e.g., C: ~48.5%, H: ~4.2%, N: ~10.1%, S: ~18.4%).
    Discrepancies in spectral data may indicate byproducts, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of substituents at the 5- and 6-positions of the imidazo[2,1-b]thiazole scaffold?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric factors:

  • Electrophilic Aromatic Substitution : The 5-position is more reactive toward electrophiles (e.g., bromination) due to electron-rich thiazole nitrogen. Use N-bromosuccinimide (NBS) in DMF at 0°C for selective 5-bromination .
  • Nucleophilic Substitution : The 6-position can be functionalized via SN2 reactions. For example, replace a 6-chloro group with isopropylthiol using K2CO3 as a base in THF at reflux .
    Computational modeling (DFT) predicts charge distribution to guide synthetic design .

Q. How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Enzyme Inhibition : Compare IC50 values under standardized conditions (pH, temperature, substrate concentration). For 15-lipoxygenase inhibition, ensure assays use recombinant enzyme and control for solvent effects (e.g., DMSO ≤1%) .
  • Antimicrobial Activity : Validate purity (>95% by HPLC) and test against identical microbial strains (e.g., S. aureus ATCC 25923). Cross-reference with structural analogs (e.g., 6-arylthio vs. 6-alkylthio derivatives) to isolate substituent effects .

Q. What computational tools are effective for predicting the reactivity of this compound in multi-component reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways:

  • Transition State Analysis : Identify energy barriers for Schiff base formation (aldehyde + amine) and subsequent cyclization (e.g., oxazepine derivatives via phthalic anhydride) .
  • Docking Studies : Predict binding modes for biological targets (e.g., α-glucosidase) using AutoDock Vina. Align results with experimental IC50 data to prioritize derivatives for synthesis .

Key Considerations for Experimental Design

  • Byproduct Management : Monitor for sulfonic acid byproducts (from R1SO3H reactions) using TLC and adjust stoichiometry to minimize .
  • Scale-up Challenges : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.